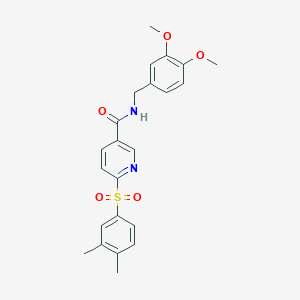
N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as DMS-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMS-1 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Therapeutic Applications and Biological Actions
Nicotinamide's Therapeutic Range : Nicotinamide, a derivative of nicotinic acid, has been used in high doses for various therapeutic applications. It's considered safe within a wide therapeutic index but can lead to reversible hepatotoxicity at very high doses. Despite minor liver enzyme abnormalities at doses used for diabetes prevention, its long-term treatment seems to have a favorable risk-to-benefit ratio if proven efficacious in diabetes prevention (Knip et al., 2000).
Role in Skin Diseases : Nicotinamide, or niacinamide, plays a critical role in skin health. It's been used topically in treating conditions like acne vulgaris, melasma, atopic dermatitis, and rosacea. While beneficial, it's essential to understand the potential side effects and excessive exposure consequences, which may influence conditions like diabetes, Parkinson's disease, and liver damage (Rolfe, 2014).
Pharmacological Properties and Neuroprotection : Compounds like YM-244769 have shown to be effective Na+/Ca2+ exchange inhibitors, offering neuroprotective properties by selectively inhibiting NCX3 isoforms. This inhibition is crucial in protecting against hypoxia/reoxygenation-induced neuronal cell damage, making such compounds potential candidates for treating neurodegenerative conditions (Iwamoto & Kita, 2006).
Nicotinamide in Cosmetic Science : Nicotinamide has established uses in systemic therapy for conditions like pellagra and is increasingly being recognized for its potential in preventing and treating various skin diseases. Its antioxidant properties and role in crucial biochemical pathways make it a promising ingredient in cosmetic science (Otte, Borelli & Korting, 2005).
Effects on Solubility and Transdermal Permeation : Nicotinamide's association with compounds like parabens significantly affects solubility, partition, and transdermal permeation. These interactions are essential for enhancing the effectiveness of cosmetic and pharmaceutical formulations by optimizing the solubility and bioavailability of active ingredients (Nicoli et al., 2008).
Anticancer Properties and Molecular Mechanisms : Novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety have shown significant anticancer activity, especially as VEGFR-2 inhibitors. This discovery is critical for developing new anticancer drugs and understanding their molecular mechanisms (Ghorab et al., 2016).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-15-5-8-19(11-16(15)2)31(27,28)22-10-7-18(14-24-22)23(26)25-13-17-6-9-20(29-3)21(12-17)30-4/h5-12,14H,13H2,1-4H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHZNZKLSFMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)

![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


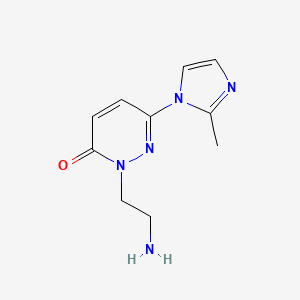
![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356395.png)
![1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2356396.png)
![2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2356401.png)
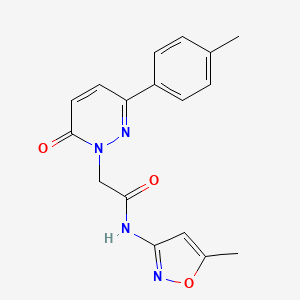
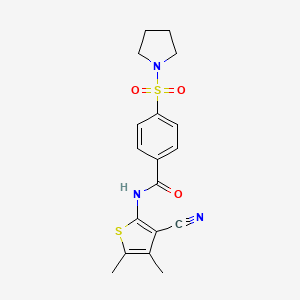
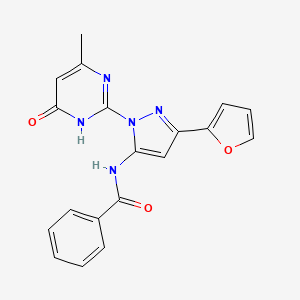
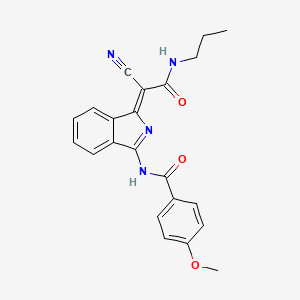
![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)
